molecular formula C10H13N B12993024 (S)-4-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 1335557-97-5

(S)-4-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12993024
CAS No.: 1335557-97-5
M. Wt: 147.22 g/mol
InChI Key: OXNZWCYNCDWCJA-QMMMGPOBSA-N
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Description

Overview of Chiral Tetrahydroquinoline Ring Systems as Privileged Scaffolds in Organic Chemistry

The term "privileged scaffold" refers to a molecular structure that is capable of binding to a range of different biological targets, making it a valuable starting point for drug discovery. nih.gov The 1,2,3,4-tetrahydroquinoline (B108954) skeleton is a prominent member of this group, recognized for its widespread presence in both natural products and synthetic compounds with significant pharmacological activity. nih.govresearchgate.netnih.gov This structural motif is a core component of numerous bioactive molecules, including alkaloids and medicinal agents. nih.govwikipedia.org

The versatility of the tetrahydroquinoline scaffold stems from its unique three-dimensional structure and the presence of a nitrogen heteroatom, which can be readily functionalized. nih.gov This allows for the systematic modification of the molecule to optimize its interaction with biological targets. nih.gov The development of new synthetic methods, including domino reactions and metal-catalyzed processes, has further expanded the ability of chemists to create a diverse array of substituted tetrahydroquinolines with novel architectures. nih.govorganic-chemistry.org The inherent chirality in many of these derivatives adds another layer of complexity and potential for specificity in biological interactions.

Examples of bioactive compounds that feature the tetrahydroquinoline core include:

Oxamniquine: An anti-schistosomal agent. wikipedia.org

Dynemycin: An antibiotic with potent antitumor properties. wikipedia.org

Viralamycin: A compound with antiviral activity. wikipedia.org

Nicainoprol: A drug with antiarrhythmic properties. wikipedia.org

These examples underscore the broad therapeutic potential embedded within the tetrahydroquinoline framework, solidifying its status as a privileged scaffold in medicinal chemistry.

Importance of Enantiopure Heterocycles in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental in medicinal chemistry. mdpi.comijprajournal.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov When a heterocycle possesses a stereocenter, it can exist as two non-superimposable mirror images called enantiomers. The synthesis and use of single, pure enantiomers, known as enantiopure compounds, is of paramount importance in modern chemical synthesis and drug development. researchgate.net

The significance of enantiopurity arises from the chiral nature of biological systems. researchgate.net Receptors, enzymes, and other biological targets are themselves chiral, and as a result, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and pharmacokinetic profiles. researchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause undesirable side effects. researchgate.net Therefore, the use of enantiopure heterocycles can lead to drugs with improved therapeutic indices, simpler pharmacological profiles, and reduced potential for adverse drug interactions. researchgate.net

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic strategies, including asymmetric catalysis, which aims to selectively produce one enantiomer over the other. bsb-muenchen.de Access to functionalized, enantiopure heterocycles is critical for expanding the available drug-like chemical space and for the efficient discovery and development of new therapeutic agents. nih.gov

Specific Context and Research Focus on (S)-4-Methyl-1,2,3,4-tetrahydroquinoline

Within the broad class of chiral tetrahydroquinolines, this compound serves as a specific and noteworthy example. This compound is a chiral derivative of tetrahydroquinoline, with a methyl group at the C4-position creating a stereocenter. bldpharm.com Its enantiomeric counterpart is (R)-4-Methyl-1,2,3,4-tetrahydroquinoline.

The research interest in this particular molecule and its relatives, such as 2-methyltetrahydroquinoline, lies in their potential applications in medicinal chemistry and as building blocks in asymmetric synthesis. wikipedia.org For instance, the related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine found in the human brain, has demonstrated a neuroprotective profile. nih.gov Studies on such simple methylated tetrahydroquinoline and tetrahydroisoquinoline derivatives highlight how small structural modifications can lead to significant biological activity. nih.govmdpi.com

The synthesis of enantiopure 4-substituted tetrahydroquinolines, including the (S)-4-methyl variant, is an active area of research. Methods often involve the asymmetric reduction of the corresponding quinoline (B57606) or related precursors, utilizing chiral catalysts to control the stereochemical outcome. Chiral phosphoric acids and various metal complexes have been employed to achieve high yields and excellent enantioselectivities in these transformations. organic-chemistry.org The availability of this compound in high enantiomeric purity is crucial for its evaluation in biological systems and for its use as a chiral synthon in the construction of more complex molecules.

Below is a data table summarizing the key identifiers for the parent compound and its methylated derivative.

Property1,2,3,4-Tetrahydroquinoline4-Methyl-1,2,3,4-tetrahydroquinoline (B98487)
Chemical Formula C₉H₁₁NC₁₀H₁₃N
Molar Mass 133.194 g/mol 147.22 g/mol
CAS Number 635-46-119343-78-3
Appearance Colorless oily liquid-
Boiling Point 251 °C-
Melting Point 20 °C-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1335557-97-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(4S)-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1

InChI Key

OXNZWCYNCDWCJA-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CCNC2=CC=CC=C12

Canonical SMILES

CC1CCNC2=CC=CC=C12

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Methyl 1,2,3,4 Tetrahydroquinoline and Analogous Chiral Tetrahydroquinolines

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides a powerful tool for creating chiral centers with high efficiency and selectivity. dicp.ac.cn For the production of chiral tetrahydroquinolines, asymmetric hydrogenation and asymmetric transfer hydrogenation are the most prominent and well-developed strategies, utilizing sophisticated transition metal catalysts paired with chiral ligands. wikipedia.org

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the C=N bond of the pyridine (B92270) ring within the quinoline (B57606) structure. This approach is highly attractive for its directness and atom economy. mdpi.com The success of this method hinges on the development of effective chiral catalysts that can control the stereochemical outcome of the hydrogenation process.

A variety of transition metals, most notably iridium (Ir), ruthenium (Ru), and rhodium (Rh), have been successfully employed to catalyze the asymmetric hydrogenation of quinolines. dicp.ac.cnnih.govrsc.org Iridium-based catalysts, often in combination with an iodine additive, were among the first to show high enantioselectivity for this transformation. dicp.ac.cn Ruthenium catalysts, particularly phosphine-free chiral cationic complexes, have also proven highly effective and versatile. nih.govacs.org Rhodium has been used, sometimes in conjunction with strong Brønsted acids, to achieve high reactivity and enantioselectivity. rsc.org While platinum catalysts like PtO₂ are known to reduce the carbocyclic ring of quinoline, their application in the asymmetric hydrogenation of the heterocyclic ring is less common compared to Ir, Ru, and Rh. dicp.ac.cn

The direct asymmetric hydrogenation of 4-substituted quinolines, such as 4-methylquinoline, has been noted as particularly challenging. Early studies using a highly effective iridium-based catalyst for 2-substituted quinolines reported a very low enantiomeric excess (1% ee) for the hydrogenation of 4-methylquinoline, highlighting the difficulty in achieving stereocontrol at the 4-position with these systems. dicp.ac.cn

The key to high enantioselectivity in transition metal-catalyzed hydrogenation lies in the design of the chiral ligand coordinated to the metal center. nih.govresearchgate.net A vast toolbox of ligands has been developed and optimized for quinoline hydrogenation.

Iridium Catalysts: The pioneering work in this area utilized iridium complexes with chiral diphosphine ligands, such as MeO-Biphep, in the presence of iodine. dicp.ac.cn This Ir/phosphine/I₂ system proved highly effective, providing access to a variety of optically active tetrahydroquinolines with up to 96% ee. dicp.ac.cn Other successful ligands for iridium include ferrocenyloxazoline-derived N,P ligands, which have achieved up to 92% ee. psu.edu

Ruthenium Catalysts: Highly effective phosphine-free chiral catalysts have been developed using ruthenium. Cationic η⁶-arene-Ru(II) complexes with N-tosylethylenediamine ligands are a prominent example. nih.govacs.org These catalysts are highly efficient for a wide range of quinoline derivatives. nih.gov The structure of the η⁶-arene ligand and the sulfonyl group on the diamine ligand can be modified to optimize performance for specific substrates. pku.edu.cn

Rhodium Catalysts: Rhodium-based systems have also been developed. One innovative approach involves a ferrocene-thiourea chiral bisphosphine ligand. rsc.org This system uniquely utilizes a strong Brønsted acid (HCl) to promote the reaction, establishing an anion-binding interaction between the catalyst and the substrate, which is crucial for achieving high reactivity and enantioselectivity. rsc.org

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Hydrogenation of Quinolines

MetalChiral LigandKey Features/AdditivesTypical SubstratesReference
Iridium (Ir)(R)-MeO-Biphep (Diphosphine)Iodine (I₂)2-Substituted Quinolines dicp.ac.cn
Iridium (Ir)(S,SP)-Ferrocenyloxazoline (N,P Ligand)Iodine (I₂)2-Substituted Quinolines psu.edu
Ruthenium (Ru)(R,R)-TsDPEN (Diamine)Cationic η⁶-arene complex2-Alkyl and 2-Aryl Quinolines nih.govacs.org
Rhodium (Rh)Ferrocene-Thiourea BisphosphineBrønsted Acid (HCl)Quinolines and Isoquinolines rsc.org

The substrate scope of asymmetric quinoline hydrogenation is broad but shows significant sensitivity to the substitution pattern on the quinoline ring.

2-Substituted Quinolines: The majority of successful systems show excellent performance for quinolines with alkyl or aryl substituents at the 2-position. dicp.ac.cnnih.gov For instance, chiral cationic ruthenium catalysts can hydrogenate a wide array of 2-alkylquinolines and 2-arylquinolines, often with full conversion and enantiomeric excesses (ee) up to >99%. nih.govacs.org

2,3-Disubstituted Quinolines: Hydrogenating quinolines with substituents at both the 2- and 3-positions is more challenging. However, certain iridium and ruthenium catalyst systems have been successfully applied, providing good yields and diastereoselectivities with moderate to high enantioselectivities. pku.edu.cnacs.org

3- and 4-Substituted Quinolines: As previously noted, substrates with substituents at the 3- or 4-position are particularly difficult. In a foundational study, iridium-catalyzed hydrogenation yielded 0% and 1% ee for 3-methylquinoline (B29099) and 4-methylquinoline, respectively, even though the same system gave 94% ee for 2-methylquinoline. dicp.ac.cn This indicates that the catalytic environment is highly sensitive to the position of the substituent.

Table 2: Substrate Scope and Enantioselectivity using [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ Catalyst System

Substrate (Quinoline)Conversion (%)Enantiomeric Excess (ee, %)Reference
2-Methylquinoline>9994 dicp.ac.cn
2-Ethylquinoline>9996 dicp.ac.cn
2-Phenylquinoline>9990 dicp.ac.cn
3-Methylquinoline>990 dicp.ac.cn
4-Methylquinoline>991 dicp.ac.cn

Understanding the reaction mechanism is crucial for catalyst improvement and rational design. wikipedia.org Detailed studies, including stoichiometric reactions, intermediate characterization, and isotope labeling, have shed light on these complex pathways. nih.gov

For the highly effective chiral cationic ruthenium catalysts, the evidence points away from a simple concerted hydrogen addition. Instead, the reaction proceeds through an ionic and cascade reaction pathway. nih.govacs.org This mechanism involves:

1,4-Hydride Addition: The reaction initiates with the addition of a hydride to the quinoline ring.

Isomerization: This is followed by an isomerization step.

1,2-Hydride Addition: A final hydride addition completes the reduction of the pyridine ring.

A key finding is that the hydrogen addition occurs via a stepwise H⁺/H⁻ transfer process that happens outside the coordination sphere of the metal, rather than through a concerted inner-sphere mechanism. nih.govacs.org DFT calculations have suggested that the origin of enantioselectivity stems from a CH/π attraction between the η⁶-arene ligand on the ruthenium complex and the fused phenyl ring of a dihydroquinoline intermediate. nih.govacs.org

In the case of the rhodium-thiourea catalyst system, the mechanism is influenced by the presence of a strong Brønsted acid. rsc.org NMR and deuterium (B1214612) labeling studies suggest that the acid facilitates anion binding between the catalyst and the protonated quinoline substrate. After the initial hydride transfer, an enamine–iminium tautomerization equilibrium is established before the final reduction step. rsc.org

Asymmetric transfer hydrogenation (ATH) offers a valuable alternative to methods using high-pressure molecular hydrogen. nih.gov In ATH, hydrogen is delivered from a donor molecule, such as formic acid, Hantzsch esters, or ammonia (B1221849) borane (B79455), mediated by a transition metal catalyst. dicp.ac.cnrsc.orgrsc.org This technique often allows for milder reaction conditions and avoids the need for specialized high-pressure equipment. dicp.ac.cn

Iridium, rhodium, and even earth-abundant metals like manganese have been used to catalyze the ATH of quinolines. dicp.ac.cnrsc.orgrsc.org

Iridium-Catalyzed ATH: Iridium complexes, such as [Ir(COD)Cl]₂ paired with ligands like (S)-SegPhos, can smoothly catalyze the ATH of quinolines using Hantzsch esters as the hydrogen source, achieving up to 88% ee. dicp.ac.cn More recently, highly efficient water-soluble iridium catalysts bearing aminobenzimidazole ligands have been developed for ATH in aqueous or biphasic systems using formic acid as the reductant. nih.govacs.org These systems are remarkably robust, functioning at very low catalyst loadings (down to 0.001 mol%) and without the need for an inert atmosphere, delivering products with up to 99% ee. nih.govacs.org

Rhodium-Catalyzed ATH: Tethered rhodium complexes have been used to reduce 4-quinolone derivatives to the corresponding chiral tetrahydroquinoline-4-ols with excellent enantioselectivities, employing a formic acid/triethylamine mixture as the hydride source. rsc.org

Manganese-Catalyzed ATH: In a significant advancement for sustainable chemistry, manganese-based catalysts have been successfully applied to the ATH of quinolines in water. rsc.org Using a water-stable manganese catalyst with an aminobenzimidazole ligand and ammonia borane as a green hydrogen source, various quinolines were converted to their corresponding tetrahydroquinolines in high yields and with up to 99% ee. rsc.org

Table 3: Examples of Asymmetric Transfer Hydrogenation (ATH) Systems for Quinolines

MetalChiral LigandHydrogen SourceSolventMax. ee (%)Reference
Iridium (Ir)(S)-SegPhosHantzsch EsterToluene/Dioxane88 dicp.ac.cn
Iridium (Ir)Aminobenzimidazole LigandFormic AcidWater99 nih.govacs.org
Rhodium (Rh)Tethered TsDPEN-typeHCOOH/Et₃N-Excellent rsc.org
Manganese (Mn)Aminobenzimidazole LigandAmmonia BoraneWater99 rsc.org

Asymmetric Hydrogenation Strategies

Asymmetric Transfer Hydrogenation for Chiral Tetrahydroquinoline Formation
Organocatalytic Asymmetric Transfer Hydrogenation employing Chiral Brønsted Acids

A significant advancement in the synthesis of chiral tetrahydroquinolines is the use of organocatalytic asymmetric transfer hydrogenation, which avoids transition metals. This biomimetic approach often utilizes a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid, to activate the quinoline substrate towards reduction. dicp.ac.cnresearchgate.net The process involves the protonation of the quinoline by the chiral acid, forming a chiral ion pair. This is followed by a stereocontrolled hydride transfer from a hydrogen donor, commonly a Hantzsch ester. dicp.ac.cnlookchem.com

This cascade reaction, involving a 1,4-hydride addition, isomerization, and a subsequent 1,2-hydride addition, effectively reduces the heteroaromatic ring to yield the desired tetrahydroquinoline. dicp.ac.cn The choice of the chiral Brønsted acid is critical, with highly sterically hindered BINOL-derived phosphoric acids demonstrating excellent results in terms of enantioselectivity. dicp.ac.cn Researchers have successfully applied this metal-free hydrogenation to a variety of 2-substituted quinolines, achieving high yields and excellent enantiomeric excesses for the synthesis of tetrahydroquinoline derivatives with both aromatic and aliphatic substituents. dicp.ac.cn This method is noted for its operational simplicity and compatibility with various functional groups, including halogens. dicp.ac.cn

Table 1: Organocatalytic Transfer Hydrogenation of 2-Substituted Quinolines

Quinoline Substituent Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
2-Phenyl Chiral Phosphoric Acid 98 97 dicp.ac.cn
2-(4-Methoxyphenyl) Chiral Phosphoric Acid 95 96 dicp.ac.cn
2-(3-Bromophenyl) Chiral Phosphoric Acid 94 96 dicp.ac.cn
2-Cyclohexyl Chiral Phosphoric Acid 85 91 dicp.ac.cn
Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (e.g., Rh, Ru)

Transition metal catalysis, particularly with rhodium (Rh) and ruthenium (Ru) complexes, represents a highly effective and atom-economical strategy for the asymmetric synthesis of tetrahydroquinolines. mdpi.comnih.gov Asymmetric hydrogenation and transfer hydrogenation of quinolines are among the most direct routes to these chiral heterocycles. nih.gov Chiral Ru(II) complexes, for instance, have been successfully employed in the asymmetric transfer hydrogenation of ketones, a reaction type that is conceptually similar to the reduction of the C=N bond within the quinoline ring system. acs.orgacs.org

These catalytic systems often involve a chiral ligand coordinated to the metal center, which directs the stereochemical outcome of the hydrogenation. nih.govrsc.org While direct asymmetric hydrogenation of the quinoline ring can be challenging, significant progress has been made using various chiral organometallic catalysts. mdpi.com For example, highly enantioselective rhodium-catalyzed asymmetric hydrogenation of specific o-nitrocinnamyl substrates has been used to create precursors that are then cyclized to form functionalized tetrahydroquinoline derivatives. nih.gov Similarly, ruthenium catalysts are widely recognized for their efficiency in transfer hydrogenation reactions, often using formic acid/triethylamine mixtures or isopropanol (B130326) as the hydrogen source. acs.orgrsc.org

Relay Catalysis in Asymmetric Transfer Hydrogenation (e.g., Gold/Brønsted Acid Combinations)

Relay catalysis, where two or more catalytic processes operate sequentially in a single pot, has emerged as a powerful strategy for complex molecular transformations. A notable example is the synthesis of chiral tetrahydroquinolines from 2-(2-propynyl)aniline derivatives using a binary system of an achiral gold (Au) complex and a chiral Brønsted acid. organic-chemistry.org

In this system, the gold catalyst first promotes an intramolecular hydroamination of the alkyne, forming a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.org This intermediate is then isomerized by the chiral Brønsted acid to a 3,4-dihydroquinolinium species. The final step is an asymmetric transfer hydrogenation of this iminium intermediate, directed by the chiral counterion of the Brønsted acid and using a Hantzsch ester as the hydride source, to afford the tetrahydroquinoline with high enantiopurity. organic-chemistry.org This method demonstrates excellent compatibility between the gold and organocatalyst, allowing for the direct conversion of simple starting materials into valuable chiral products in high yields and enantioselectivities. organic-chemistry.org

An alternative approach involves a chiral gold phosphate (B84403) catalyst, where the gold center acts as a π-Lewis acid to facilitate the initial hydroamination and also as a chiral Lewis acid to control the subsequent asymmetric transfer hydrogenation. nih.govacs.org

Table 2: Relay Catalysis for Tetrahydroquinoline Synthesis

Substrate Substituent (Propargyl) Catalytic System Yield (%) Enantiomeric Excess (ee, %) Reference
Phenyl Au(I) complex / Chiral Phosphoric Acid >99 97
4-Methoxyphenyl Au(I) complex / Chiral Phosphoric Acid 95 94
2-Naphthyl Au(I) complex / Chiral Phosphoric Acid 91 >99
Cyclohexyl Au(I) complex / Chiral Phosphoric Acid 89 98

Asymmetric Reductive Amination and Deracemization Processes

Intramolecular asymmetric reductive amination provides a direct and efficient pathway to chiral cyclic amines, including tetrahydroisoquinolines, which are structural isomers of tetrahydroquinolines. rsc.org One effective method involves a one-pot sequence that includes N-Boc deprotection, cyclization to form a cyclic imine intermediate, and subsequent asymmetric hydrogenation catalyzed by a chiral iridium complex. rsc.org This approach has proven successful in producing a range of chiral tetrahydroisoquinolines in good to excellent yields and high enantioselectivities. rsc.org

Deracemization offers an elegant solution for converting a racemic mixture of a chiral compound into a single enantiomer, achieving a theoretical yield of 100%. acs.org A non-enzymatic redox deracemization process has been developed for racemic 1-substituted 1,2,3,4-tetrahydroisoquinolines. acs.org This method involves the oxidation of the racemic amine to an achiral imine intermediate using N-bromosuccinimide, followed by an in-situ asymmetric hydrogenation of the imine catalyzed by a chiral iridium complex. acs.org This process has been shown to be effective for a variety of 1-aryl-substituted tetrahydroisoquinolines, yielding the enantiomerically enriched products in high yields and with excellent enantiomeric excess. acs.org A key finding was that the electronic properties of the substituents could influence the enantioselectivity of the reaction. acs.org

Cyclization-Based and Cascade Reaction Pathways

Intramolecular Cyclization Reactions for Tetrahydroquinoline Ring Construction

Intramolecular cyclization reactions are fundamental to the construction of the tetrahydroquinoline ring system from acyclic precursors. libretexts.org These reactions involve the formation of one or more rings in a single synthetic operation. Cascade reactions, which involve two or more sequential bond-forming events, are particularly efficient for building complex molecular architectures. acs.orgbeilstein-journals.org

For instance, a cascade Prins/Friedel–Crafts cyclization has been developed for synthesizing tetralin derivatives, which share a core carbocyclic structure with tetrahydroquinolines. beilstein-journals.org In this process, a Lewis acid like BF₃·Et₂O promotes an intramolecular Prins reaction of a vinyl-substituted phenylacetaldehyde, generating a benzyl (B1604629) carbenium ion. This reactive intermediate is then trapped by an electron-rich aromatic compound via a Friedel–Crafts alkylation, creating the fused ring system. beilstein-journals.org Similar strategies, involving the cyclization of appropriately functionalized aniline (B41778) derivatives, are employed to construct the heterocyclic core of tetrahydroquinolines.

Palladium-Catalyzed Intramolecular α-Arylation for Tetrahydroisoquinoline Core Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and intramolecular α-arylation has been effectively applied to the synthesis of the tetrahydroisoquinoline core. mdpi.comresearchgate.net This strategy involves the formation of a carbon-carbon bond between an aromatic ring and the α-carbon of a carbonyl group within the same molecule. organic-chemistry.orgberkeley.edu

In a specific application, the synthesis of the tetrahydroisoquinoline ring was achieved through the palladium-catalyzed intramolecular coupling of an aryl iodide with an ester enolate. mdpi.comresearchgate.net This reaction proceeds efficiently using a palladium catalyst such as Pd(PPh₃)₄ and a relatively mild base like K₃PO₄ to generate the enolate. mdpi.com This method avoids the need for stronger bases and provides the cyclized product in high yield. mdpi.comresearchgate.net The approach has also been extended to the α-arylation of amides to form lactams, including the oxindole (B195798) ring system, which is structurally related to the tetrahydroquinoline framework. organic-chemistry.orgberkeley.edu

Table 3: Palladium-Catalyzed Intramolecular α-Arylation

Substrate Type Catalyst Base Product Core Yield (%) Reference
β-Amino Ester Pd(PPh₃)₄ K₃PO₄ Tetrahydroisoquinoline 84 mdpi.comresearchgate.net
α-Amino Acid Ester Pd₂(dba)₃ / Ligand NaOtBu Tetrahydroisoquinoline - mit.edu
Amide Pd(OAc)₂ / Ligand NaOtBu Oxindole - berkeley.edu
Acid-Catalyzed Ring Closures and Rearrangements

Acid-catalyzed reactions represent a fundamental approach to the synthesis of tetrahydroquinolines. These methods often involve the cyclization of suitable precursors or the rearrangement of existing heterocyclic systems to furnish the desired tetrahydroquinoline core. nih.gov

One notable example is the acid-catalyzed isomerization of certain tetrahydroquinolines, which can lead to the formation of 4-aminoindane derivatives in high yields. rsc.org This rearrangement underscores the importance of carefully controlling reaction conditions to achieve the desired molecular architecture. The mechanism of such rearrangements is a key area of study, providing insights into the reactivity of these heterocyclic systems under acidic conditions. rsc.org

Furthermore, chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.orgresearchgate.net For instance, the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction catalyzed by a chiral phosphoric acid, affords tetrahydroquinolines with excellent yields and high enantioselectivities. organic-chemistry.org This strategy highlights the utility of Brønsted acids in promoting key bond-forming events while controlling the stereochemical outcome.

Domino/Tandem/Cascade Reaction Strategies in Tetrahydroquinoline Synthesis

Domino, tandem, or cascade reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like tetrahydroquinolines from simple starting materials. nih.govrsc.org These processes involve multiple bond-forming events in a single pot without the isolation of intermediates, streamlining the synthetic sequence. nih.govresearchgate.net

Reduction-Reductive Amination Sequences

A powerful domino strategy for constructing tetrahydroquinolines involves a reduction-reductive amination sequence. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic esters from nitro keto esters. rsc.org The sequence typically begins with the reduction of a nitro group to an amine, which then participates in an intramolecular reductive amination with a ketone or aldehyde functionality within the same molecule. rsc.orgresearchgate.net The choice of reducing agent and reaction conditions is crucial for the success of this transformation. For instance, catalytic hydrogenation over palladium on carbon is a common method for the initial reduction step. researchgate.net

This methodology has been shown to be effective for the preparation of various substituted tetrahydroquinolines, with the stereochemical outcome often favoring the formation of the cis isomer. researchgate.net The efficiency and stereoselectivity of these sequences make them a valuable tool in the synthesis of complex tetrahydroquinoline derivatives.

Three-Component Cationic Imino Diels-Alder Reactions

The imino-Diels-Alder reaction is a classic and powerful method for the synthesis of nitrogen-containing six-membered rings, including tetrahydroquinolines. ccspublishing.org.cn In its three-component variant, an aldehyde, an amine, and a dienophile are combined in a one-pot reaction to generate the tetrahydroquinoline scaffold. thieme-connect.comsci-rad.com This approach is often catalyzed by Lewis or Brønsted acids. sci-rad.comnih.gov

The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, which then acts as the heterodienophile in a [4+2] cycloaddition with an electron-rich alkene. sci-rad.com The use of chiral catalysts, such as chiral phosphoric acids, can render this reaction enantioselective, providing access to optically active tetrahydroquinolines. organic-chemistry.org For example, the reaction of aldehydes, anilines, and benzyl N-vinylcarbamate in the presence of a chiral phosphoric acid catalyst affords cis-2,4-disubstituted tetrahydroquinolines in good yields and with excellent enantiomeric excesses. organic-chemistry.org

The efficiency and modularity of the three-component imino-Diels-Alder reaction make it a highly attractive strategy for the rapid construction of diverse tetrahydroquinoline libraries. ccspublishing.org.cnrsc.org

Multicomponent Reactions for Substituted Tetrahydroquinoline Derivatives

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single operation. nih.govfrontiersin.org These reactions are highly convergent and atom-economical, making them particularly well-suited for the synthesis of substituted tetrahydroquinoline derivatives. thieme-connect.comnih.gov

The Povarov reaction, a type of imino-Diels-Alder reaction, is a prominent example of an MCR used for tetrahydroquinoline synthesis. nih.gov This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene to yield highly substituted tetrahydroquinolines. thieme-connect.com The reaction can be catalyzed by various acids and allows for a high degree of structural diversity in the final products. sci-rad.comnih.gov

Another example is the domino Knoevenagel/hetero-Diels-Alder reaction, which has been employed for the synthesis of complex fused heterocyclic systems containing the tetrahydroquinoline motif. osi.lv The versatility of MCRs allows for the incorporation of a wide range of substituents, providing access to a vast chemical space of tetrahydroquinoline derivatives. nih.govrsc.org

Borrowing Hydrogen (BH) Methodology for Tetrahydroquinoline Synthesis

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable strategy for the formation of C-N and C-C bonds. acs.orgnih.gov This process involves the temporary removal of hydrogen from an alcohol to generate a reactive aldehyde or ketone intermediate, which then participates in a subsequent reaction. The borrowed hydrogen is then returned in a final reduction step, regenerating the catalyst and producing water as the only byproduct. acs.orgnih.gov

Manganese-Catalyzed BH Reactions from Aminobenzyl Alcohols

Manganese-based catalysts have emerged as effective and environmentally benign alternatives to precious metal catalysts for borrowing hydrogen reactions. acs.orgnih.govresearchgate.net A notable application of this methodology is the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. acs.orgnih.gov

In this one-pot cascade reaction, a manganese(I) PN³ pincer complex catalyzes the oxidation of the secondary alcohol to a ketone. acs.orgnih.gov This ketone then undergoes a condensation reaction with the 2-aminobenzyl alcohol, followed by cyclization and reduction to afford the tetrahydroquinoline product. acs.org The choice of base is critical for selectively directing the reaction towards the formation of the tetrahydroquinoline. acs.orgnih.gov This atom-efficient process does not require an external reducing agent and generates water as the sole byproduct, highlighting its green credentials. acs.orgnih.gov

The scope of this manganese-catalyzed borrowing hydrogen reaction has been demonstrated with various aromatic and aliphatic alcohols, providing a straightforward route to a range of valuable nitrogen-containing heterocycles. acs.org

Scope and Atom Economy in BH-Mediated Cyclizations

Brønsted acid-catalyzed cyclizations represent a powerful and efficient strategy for the synthesis of nitrogen-containing heterocycles. nih.gov These reactions often proceed through a keteniminium variant of the Pictet-Spengler cyclization, providing a stereoselective pathway to tetrahydroquinoline cores. nih.gov The methodology demonstrates a broad scope, facilitating the cyclization of various arene-ynamide substrates. nih.gov

A significant advantage of these cyclization reactions is their potential for high atom and step economy. One-pot reaction sequences, which generate the tetrahydroquinoline framework from simple precursors, exemplify this efficiency. nih.gov For instance, a DBU-mediated catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes proceeds with good reaction performance and high step and atom economy. nih.gov Such processes minimize waste by incorporating most of the atoms from the starting materials into the final product, which is a key principle of green chemistry. The development of these methods, often utilizing readily available catalysts and mild conditions, highlights the practicality and synthetic utility of acid-mediated cyclizations in constructing the tetrahydroquinoline scaffold. nih.govnih.gov

Chiral Auxiliary and Chiral Ligand-Controlled Synthesis

Asymmetric synthesis of chiral tetrahydroquinolines heavily relies on methods that can precisely control the stereochemical outcome. The use of chiral auxiliaries and chiral ligands in conjunction with powerful synthetic reactions has become indispensable for accessing enantiomerically pure or enriched tetrahydroquinoline derivatives. nih.govrsc.org

Stereoselective Lithiation-Substitution Reactions Utilizing Chiral Organolithium Chemistry and Phosphoramide (B1221513) Ligands

A formidable challenge in synthetic chemistry is the selective functionalization of C-H bonds far from existing functional groups. chemrxiv.org Recently, a general and highly selective deprotonation-functionalization reaction has been developed for the 4-position of tetrahydroquinolines, a task traditionally achieved by pre-installing functionality before cyclization. chemrxiv.orgchemrxiv.org This approach utilizes organolithium bases in the presence of specific phosphoramide ligands, such as hexamethylphosphoramide (B148902) (HMPA), to achieve undirected deprotonation. chemrxiv.orgresearchgate.net

The key to this methodology is the generation of a highly reactive separated ion pair (SIP) of the organolithium reagent, which overcomes the inherent directing effects of the nitrogen atom within the tetrahydroquinoline scaffold. chemrxiv.orgchemrxiv.org Mechanistic studies revealed that the aggregation state of the newly formed tetrahydroquinoline anion as a separated ion pair was critical for the reaction's success. chemrxiv.orgchemrxiv.org This strategy has been successfully applied to the late-stage installation of various alkyl and aryl groups at the C4 position of the tetrahydroquinoline core. chemrxiv.orgchemrxiv.org

Furthermore, kinetic resolution of racemic tetrahydroquinolines can be achieved with high levels of enantioselectivity through lithiation in the presence of a chiral ligand like (-)-sparteine. nih.gov Treatment of N-Boc-protected tetrahydroquinolines with n-butyllithium and (-)-sparteine, followed by trapping with an electrophile, allows for the synthesis of enantioenriched 2,2-disubstituted tetrahydroquinolines. nih.gov Notably, this method can provide access to either enantiomer of the product from the same enantiomer of the chiral ligand. nih.gov

Table 1: Site Selectivity in the Methylation of N-Protected Tetrahydroquinolines

Substrate (N-Protecting Group)Reagent/LigandSelectivity (C4:C8)Conversion (%)
N-Boct-BuLi1:1.299
N-Boct-BuLi / HMPA>20:199
N-Pht-BuLi1:1.199
N-Pht-BuLi / HMPA>20:199
N-Met-BuLi / HMPA>20:199
Data sourced from mechanistic studies on deprotonation-alkylation reactions. researchgate.net

Diastereoselective Conjugate Addition Reactions

Diastereoselective conjugate addition reactions offer a powerful route to chiral tetrahydroquinolines by creating new stereocenters with high fidelity. nih.gov This strategy often involves the addition of a nucleophile to an electron-deficient double bond in a chiral Michael acceptor, where one face of the double bond is sterically shielded, leading to the preferential formation of one diastereomer. nih.gov

A highly diastereoselective [4+2] annulation has been developed for synthesizing 4-aryl-substituted tetrahydroquinoline derivatives. nih.gov This reaction proceeds through an aza-Michael/1,6-conjugate addition sequence between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. nih.gov The method is notable for its high yields (up to 96%) and excellent diastereoselectivities (>20:1 dr) under mild, catalyst-free conditions, demonstrating broad functional group tolerance and scalability. nih.gov

Organocatalysis also provides effective strategies for diastereoselective conjugate additions. For example, the reaction of 2-N-protected aminobenzaldehydes with α,β-unsaturated aldehydes, promoted by chiral prolinol ethers, can yield chiral 1,2-dihydroquinolines with excellent enantioselectivity. beilstein-journals.org This tandem aza-Michael-aldol reaction proceeds via an enamine intermediate, showcasing the utility of iminium/enamine activation in constructing chiral heterocyclic systems. beilstein-journals.orgrsc.org These conjugate addition methodologies are fundamental in generating the complex stereochemical architecture of many biologically active tetrahydroquinolines. nih.govfrontiersin.org

Derivatization and Functionalization Strategies

The ability to directly modify the tetrahydroquinoline core is crucial for creating libraries of analogs for structure-activity relationship studies and developing new therapeutic agents. chemrxiv.org Regioselective functionalization allows for the precise introduction of substituents at specific positions of the heterocyclic scaffold.

Regioselective Functionalization of the Tetrahydroquinoline Core

Significant progress has been made in the regioselective functionalization of the tetrahydroquinoline nucleus, particularly at positions that are challenging to access through classical methods. chemrxiv.org A key breakthrough is the development of an undirected deprotonation-capture sequence that selectively targets the C4 position. chemrxiv.orgchemrxiv.org By employing a combination of t-BuLi and a phosphoramide ligand like HMPA, the typical directing effect of the nitrogen atom, which favors functionalization at C2 or C8, is overridden. chemrxiv.orgresearchgate.net This protocol allows for the direct alkylation and arylation at the C4 position with high selectivity. chemrxiv.org

The scope of this method is broad, accommodating various primary and secondary alkyl halides as electrophiles. chemrxiv.org Furthermore, a Negishi cross-coupling protocol has been established to introduce a range of aromatic halides at the C4 position. chemrxiv.orgchemrxiv.org This late-stage functionalization capability is particularly valuable as it allows for the diversification of complex molecules, including pharmaceuticals and natural product analogs, without the need for lengthy de novo synthesis. chemrxiv.orgchemrxiv.org Other strategies have enabled the regioselective introduction of fluorine at the C6 and C7 positions by applying a deoxyfluorination strategy to catecholamine derivatives that are cyclized to form the tetrahydroquinoline skeleton. ui.ac.id

Electrophilic Aromatic Substitution: Regioselective Nitration Studies on Tetrahydroquinolines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the benzene (B151609) ring of the tetrahydroquinoline system. wikipedia.orgmasterorganicchemistry.com The nitration of tetrahydroquinoline is a classic example, though historical reports have shown inconsistencies regarding the regioselectivity. researchgate.net

A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives has clarified these ambiguities. researchgate.net The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the nitrogen protecting group. When tetrahydroquinoline is nitrated under acidic conditions, the nitrogen atom is protonated, leading to deactivation of the ring and directing substitution primarily to the 7-position. researchgate.net

However, by protecting the nitrogen atom with a suitable group, the electronic properties of the ring are altered, allowing for different regiochemical outcomes. A detailed experimental and theoretical study has shown that nitration of N-protected tetrahydroquinolines can be directed to achieve total regioselectivity for the 6-position. researchgate.net This control is crucial for the synthesis of specific isomers like 6-nitro-1,2,3,4-tetrahydroquinoline, an important synthetic intermediate. researchgate.net The choice of protecting group and nitrating agent are key variables that modulate the steric and electronic effects, thereby dictating the position of electrophilic attack on the aromatic ring. researchgate.net In some cases, such as with complex, multi-substituted tetrahydroquinolines, a mixture of nitro-regioisomers can be formed. researchgate.net

Alkylation, Acylation, and Other Post-Synthetic Modifications

The chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffold, particularly (S)-4-Methyl-1,2,3,4-tetrahydroquinoline, serves as a versatile template for further chemical elaboration. Post-synthetic modifications, such as alkylation and acylation at the nitrogen atom or functionalization at other positions of the heterocyclic ring, are critical for diversifying the core structure to develop analogues with tailored properties. These modifications leverage the inherent reactivity of the tetrahydroquinoline nucleus, primarily the nucleophilic secondary amine and the activated benzylic positions.

N-Alkylation

The secondary amine of the tetrahydroquinoline ring is a common site for modification. N-alkylation introduces substituents that can significantly influence the molecule's steric and electronic properties.

One prevalent method is reductive alkylation . A one-pot tandem reaction has been developed for the synthesis of N-alkyl tetrahydroquinolines directly from quinoline precursors, which are first reduced and then alkylated in the same pot. acs.org This process, catalyzed by arylboronic acid, uses a Hantzsch ester as the reducing agent and various aldehydes or ketones as the alkylating agents. acs.org The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, including with aliphatic aldehydes and cyclic ketones. acs.org

A general procedure for direct N-alkylation involves treating the parent tetrahydroquinoline with an alkyl halide in the presence of a base. For instance, 4-aminotetrahydroquinoline derivatives can be N-alkylated using an alkyl bromide and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov The reaction typically requires heating to drive it to completion. nih.gov

The following table summarizes representative examples of N-alkylation reactions on the tetrahydroquinoline core.

EntryTetrahydroquinoline SubstrateAlkylating AgentCatalyst/ReagentSolventConditionsProductYieldReference
1Quinoline (in situ reduced)4-MethoxybenzaldehydeB(OH)₂-Ph / Hantzsch EsterDCE60 °CN-(4-Methoxybenzyl)tetrahydroquinoline95% acs.org
2Quinoline (in situ reduced)CyclohexanoneB(OH)₂-Ph / Hantzsch EsterDCE60 °CN-Cyclohexyltetrahydroquinoline85% acs.org
3Quinoline (in situ reduced)FormaldehydeB(OH)₂-Ph / Hantzsch EsterDCE60 °CN-Methyltetrahydroquinoline92% acs.org
4(2S,4R)-4-amino-2-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoline2-(Bromomethyl)pyridineDIPEADMF70 °C, 50 h(2S,4R)-2-phenyl-N-(pyridin-2-ylmethyl)-1-tosyl-1,2,3,4-tetrahydroquinolin-4-amine82% nih.gov

C4-Alkylation and Arylation

Functionalization at the C4 position of the tetrahydroquinoline ring offers another route to structural diversity. An undirected deprotonation-capture strategy has been developed to selectively introduce substituents at this benzylic position. chemrxiv.org This method utilizes organolithium bases in the presence of phosphoramide ligands to generate a nucleophilic carbanion at C4, which can then be trapped with various electrophiles. chemrxiv.org This protocol is effective for introducing primary and secondary alkyl groups. chemrxiv.org

For the introduction of aryl groups, a Negishi cross-coupling protocol has been established. chemrxiv.org This transition-metal-catalyzed reaction couples the C4-lithiated tetrahydroquinoline (after transmetalation with a zinc salt) with a range of aromatic halides, demonstrating a high degree of functional group tolerance. chemrxiv.org Notably, these C4-functionalization methods are compatible with various N-substituents, including N-Boc, N-Aryl, and N-Methyl groups. chemrxiv.org

The table below provides examples of C4-functionalization of N-substituted tetrahydroquinolines.

EntrySubstrateReagent 1Reagent 2Reaction TypeProductYieldReference
1N-Boc-tetrahydroquinolines-BuLi, Phosphoramide LigandMethyl IodideAlkylationN-Boc-4-methyltetrahydroquinoline85% chemrxiv.org
2N-Boc-tetrahydroquinolines-BuLi, Phosphoramide LigandBenzyl BromideAlkylationN-Boc-4-benzyltetrahydroquinoline81% chemrxiv.org
3N-Phenyltetrahydroquinolines-BuLi, Phosphoramide Ligand; ZnCl₂·TMEDA4-Iodotoluene, Pd₂(dba)₃, SPhosNegishi CouplingN-Phenyl-4-(p-tolyl)tetrahydroquinoline80% chemrxiv.org
4N-Methyltetrahydroquinolines-BuLi, Phosphoramide LigandMethyl IodideAlkylationN,4-Dimethyltetrahydroquinoline74% chemrxiv.org

N-Acylation and Other Modifications

N-acylation is a fundamental post-synthetic modification for introducing carbonyl functionalities, such as amides and carbamates, onto the tetrahydroquinoline nitrogen. These reactions typically involve treating the tetrahydroquinoline with an acylating agent like an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. For example, 2-(dichloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized by reacting 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) with dichloroacetyl chloride in toluene. The widely used Boc (tert-butyloxycarbonyl) protecting group is an example of N-acylation, installed using di-tert-butyl dicarbonate.

Other specialized modifications have been developed to access unique derivatives. For instance, tetrazoyl tetrahydroquinoline derivatives have been synthesized as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP). nih.gov This modification introduces a highly functionalized, nitrogen-rich heterocyclic moiety, significantly altering the chemical nature of the parent scaffold. nih.gov

Advanced Spectroscopic and Analytical Characterization of S 4 Methyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the molecular framework, connectivity, and stereochemistry.

Conformational Analysis and Stereochemical Assignment by 1D and 2D NMR Techniques

The three-dimensional structure of (S)-4-Methyl-1,2,3,4-tetrahydroquinoline, including the conformation of the saturated heterocyclic ring and the stereochemical orientation of the methyl group, is determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The heterocyclic ring of tetrahydroquinoline adopts a half-chair conformation. The position of the methyl group at the C4 chiral center can be either pseudo-axial or pseudo-equatorial. The preferred conformation is typically determined by analyzing proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.

1D ¹H NMR: The ¹H NMR spectrum provides initial insights. The aromatic protons typically appear in the δ 6.5-7.2 ppm region. The aliphatic protons on the C2, C3, and C4 carbons resonate in the upfield region (δ 1.2-3.5 ppm), often displaying complex splitting patterns due to geminal and vicinal coupling. The methyl group protons appear as a doublet near δ 1.3 ppm. chemicalbook.comchemicalbook.com

1D ¹³C NMR: The ¹³C NMR spectrum confirms the number of unique carbon environments. The aromatic carbons are found between δ 115-145 ppm, while the aliphatic carbons (C2, C3, C4) and the methyl carbon resonate at higher field strengths.

2D COSY (Correlation Spectroscopy): A COSY spectrum is used to establish proton-proton connectivity, confirming the sequence of protons in the saturated ring (e.g., correlations between H-2/H-3, H-3/H-4, and H-4/methyl protons). researchgate.net

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for stereochemical assignment. They detect protons that are close in space. For example, a strong NOE correlation between the C4 proton and one of the C3 protons, along with the absence of a strong correlation to the other C3 proton, can help define the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the methyl group.

Table 1: Representative NMR Data for this compound

Atom ¹H NMR (ppm, representative) ¹³C NMR (ppm, representative) Key 2D Correlations (COSY, NOESY)
N-H~3.8 (broad s)-NOESY to H-2, H-8
C2-H₂~3.3 (m)~42.5COSY to H-3; NOESY to N-H
C3-H₂~1.7 (m), ~1.9 (m)~26.0COSY to H-2, H-4
C4-H~3.0 (m)~31.0COSY to H-3, CH₃; NOESY to CH₃, H-5
C4-CH₃~1.3 (d)~22.0COSY to H-4
Aromatic-H6.5-7.2 (m)115-128COSY between adjacent aromatic protons
Aromatic-C-115-128-
Quaternary-C-122 (C4a), 144 (C8a)-

Application of NMR for Purity and Structural Integrity Assessment

NMR spectroscopy is a primary method for assessing the purity and confirming the structural integrity of this compound. nih.gov A high-resolution ¹H NMR spectrum allows for a quantitative assessment of purity by comparing the integration of signals from the main compound to those of any impurities. nih.gov The absence of unexpected signals indicates high purity. Furthermore, the correct chemical shifts, splitting patterns, and integration ratios for all protons confirm that the desired molecular structure is intact and has not undergone degradation or isomerization. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound (molecular formula C₁₀H₁₃N), HRMS provides an experimentally measured mass that can be compared to the calculated theoretical mass.

The compound is typically ionized using techniques like Electrospray Ionization (ESI) to form the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) is accurate to several decimal places.

Calculated Exact Mass of [C₁₀H₁₃N + H]⁺: 148.1121

Expected HRMS Result: 148.1121 ± 0.0005

A result within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the elemental formula, complementing the structural information obtained from NMR. jsbms.jp Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) can further support the structural assignment. jsbms.jp

Chromatographic Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

To analyze the stereochemical purity of a chiral compound like this compound, chromatographic methods capable of separating stereoisomers are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.us The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of tetrahydroquinoline enantiomers, polysaccharide-based CSPs are often effective. nih.gov These phases, such as amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, create a chiral environment where transient diastereomeric complexes are formed with the enantiomers of the analyte, resulting in their separation. nih.govrsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination

Parameter Condition
Column Chiralpak® AD-H or Chiralcel® OD-H
Mobile Phase Hexane / Isopropanol (B130326) (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Typical Retention Time (tR) tR (minor enantiomer) < tR (major enantiomer)

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. nih.govazom.com The separation principle is analogous to chiral HPLC, relying on differential interactions between the enantiomers and the CSP. azom.com Cyclodextrin derivatives are commonly used as CSPs in chiral GC. researchgate.netchromatographyonline.com These cyclic oligosaccharides have a toroidal shape, creating a chiral cavity into which one enantiomer may fit better than the other, leading to separation. uni-muenchen.de

For less volatile compounds like some tetrahydroquinolines, derivatization may be necessary to increase volatility and improve chromatographic performance. scirp.org However, direct analysis is often possible. The method's high resolution makes it suitable for accurate determination of enantiomeric excess. gcms.cznih.gov

Table 3: Representative Chiral GC Method for Enantiomeric Excess Determination

Parameter Condition
Column Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program e.g., 100 °C hold 2 min, ramp 5 °C/min to 200 °C
Detector Flame Ionization Detector (FID)
Typical Retention Time (tR) Baseline separation of the two enantiomers

Derivatization Strategies for Enhanced Chromatographic Resolution of Enantiomers (e.g., using chiral chloroformates)

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant challenge in analytical chemistry. A powerful strategy to overcome this is through derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatographic techniques.

Chiral chloroformates are effective derivatizing agents for amines like this compound. The reaction involves the nucleophilic acyl substitution of the secondary amine of the tetrahydroquinoline with the chiral chloroformate, resulting in the formation of a carbamate (B1207046). When a racemic mixture of 4-methyl-1,2,3,4-tetrahydroquinoline (B98487) is reacted with an enantiomerically pure chiral chloroformate, a pair of diastereomers is formed.

A notable example of a chiral chloroformate used for this purpose is (-)-(1R)-menthyl chloroformate. The reaction of racemic 4-methyl-1,2,3,4-tetrahydroquinoline with (-)-(1R)-menthyl chloroformate would yield two diastereomeric carbamates: this compound-(1R)-menthyl carbamate and (R)-4-methyl-1,2,3,4-tetrahydroquinoline-(1R)-menthyl carbamate. These diastereomers can then be resolved using achiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). scirp.org

The efficiency of the separation is quantified by the resolution factor (R). In studies involving similar substituted tetrahydroisoquinolines, derivatization with (-)-(1R)-menthyl chloroformate has been shown to produce diastereomeric carbamates that are well-resolved on a non-polar GC column, with resolution factors often exceeding 1.5, indicating baseline separation. scirp.org The conversion to carbamates is typically quantitative, ensuring that the ratio of the diastereomers accurately reflects the enantiomeric composition of the original sample. scirp.org

The general reaction scheme for the derivatization of this compound with a chiral chloroformate is depicted below:

Reaction Scheme:

This compound + Chiral Chloroformate → Diastereomeric Carbamate

The selection of the chiral derivatizing agent is crucial and can influence the degree of separation. Other chiral chloroformates, such as those derived from different chiral alcohols, can also be employed. The resulting diastereomers can be characterized by spectroscopic methods, and their chromatographic behavior provides a robust method for determining the enantiomeric excess (ee) of the original amine sample.

Table 1: Chromatographic Resolution Data for Derivatized Tetrahydroisoquinolines

This table is illustrative and based on data for related tetrahydroisoquinoline compounds derivatized with (-)-(1R)-menthyl chloroformate as a proxy for the expected behavior of derivatized 4-methyl-1,2,3,4-tetrahydroquinoline.

Analyte (as carbamate)Chromatographic MethodColumn TypeResolution Factor (R)Reference
1-MethyltetrahydroisoquinolineGas Chromatography (GC)Achiral Non-Polar> 1.5 scirp.org
1-PhenyltetrahydroisoquinolineGas Chromatography (GC)Achiral Non-Polar> 1.5 scirp.org

X-ray Crystallography for Absolute Configuration Determination (if available in relevant research)

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. kit.edu This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For a chiral molecule like this compound, obtaining a suitable single crystal of either the pure enantiomer or a derivative containing a heavy atom is a prerequisite for X-ray crystallographic analysis. The presence of a heavy atom facilitates the determination of the absolute configuration through anomalous dispersion effects.

The process of determining the absolute configuration involves the careful analysis of the diffraction data, often expressed through the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.

In the absence of a direct crystal structure for the target compound, researchers can sometimes infer the absolute configuration by comparing chiroptical data (e.g., circular dichroism) with that of structurally similar compounds whose absolute configurations have been unequivocally determined by X-ray crystallography.

Table 2: Illustrative Crystallographic Data for a Related Tetrahydroisoquinoline Derivative

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study.

ParameterValue
Compound Name(Derivative of Tetrahydroisoquinoline)
Chemical FormulaCxHyNzOw
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)10.123
b (Å)12.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90
Volume (ų)1987.6
Z4
Flack Parameter0.05(3)

This data provides a complete picture of the unit cell dimensions and the symmetry of the crystal, ultimately leading to the determination of the absolute stereochemistry of the molecule.

Theoretical and Computational Investigations of S 4 Methyl 1,2,3,4 Tetrahydroquinoline

Quantum Mechanical (QM) Calculation Methods

Quantum mechanical calculations are fundamental tools for predicting the geometric, energetic, and electronic properties of molecules. These methods can be broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable combination of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation.

For tetrahydroquinoline derivatives, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311+G(**), are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. researchgate.net For instance, in a study of 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) (MTHQ), DFT calculations were instrumental in achieving a full structure optimization and interpreting experimental spectroscopic data. researchgate.net The calculated HOMO and LUMO energies from DFT studies also provide insights into the charge transfer that can occur within the molecule. researchgate.net

Ab initio Hartree-Fock (HF) theory is a foundational method in quantum chemistry that solves the Schrödinger equation without empirical parameters. libretexts.orgq-chem.com It uses the variational principle and treats each electron as moving in the average field of all other electrons. While computationally more demanding than semi-empirical methods, HF provides a good first approximation of molecular properties. For complex molecules, however, it often needs to be followed by more advanced methods to account for electron correlation.

Semi-empirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), PM6, and RM1, offer a faster, albeit less rigorous, alternative. uni-muenchen.dewikipedia.orgmpg.de These methods are derived from the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org This parameterization allows them to handle large molecular systems where ab initio or DFT methods would be computationally prohibitive. nih.gov For example, a comparative study on 6-methyl-1,2,3,4-tetrahydroquinoline utilized AM1, PM3, PM6, and RM1 alongside HF and DFT to characterize the molecule's optimized geometry, demonstrating a good agreement across the different levels of theory. researchgate.net These methods are particularly useful for initial conformational searches and for calculating properties like heats of formation. uni-muenchen.deresearchgate.net

Molecular Geometry and Conformational Analysis

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Computational methods are essential for determining optimized molecular geometries, including bond lengths and angles, and for analyzing the different conformations a molecule can adopt.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. This provides a theoretical prediction of the molecule's most stable structure. For tetrahydroquinoline derivatives, methods like DFT (e.g., B3LYP/6-311+G(**)) and HF are used to perform these optimizations. researchgate.net

The following table presents a selection of calculated bond lengths and bond angles for 6-methyl-1,2,3,4-tetrahydroquinoline, which serves as a representative example for the tetrahydroquinoline framework. These values are obtained from DFT calculations and illustrate the typical structural parameters of this heterocyclic system. researchgate.net

Table 1: Selected Calculated Bond Lengths and Bond Angles of 6-Methyl-1,2,3,4-tetrahydroquinoline (MTHQ) Data sourced from a DFT study at the B3LYP/6-311+G(**) level of theory. researchgate.net

Bond/AngleTypeCalculated Value
N28-C16Bond Length1.3662 Å
C16-C19Bond Length1.4266 Å
C19-C17Bond Length1.4176 Å
C17-C15Bond Length1.3757 Å
C15-C14Bond Length1.42 Å
C14-N28Bond Length1.30 Å
C19-C23-C24Bond Angle120.51°
C19-C23-H26Bond Angle118.97°
C24-C23-H26Bond Angle120.52°

Note: The atom numbering corresponds to that used in the source study on 6-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net

The tetrahydroquinoline skeleton contains a partially saturated heterocyclic ring fused to a benzene (B151609) ring. The non-aromatic portion of the ring system can adopt several conformations, with the most common being the half-chair, boat, and sofa forms. researchgate.net Computational analysis can determine the relative energies of these conformers and identify the most stable arrangement. For the parent 1,2,3,4-tetrahydroquinoline (B108954), the half-chair conformation is generally considered to be the most stable. researchgate.net The introduction of a methyl group at the C4 position, as in (S)-4-Methyl-1,2,3,4-tetrahydroquinoline, would further influence the conformational preference due to steric interactions.

Aromaticity, a key feature of the benzene ring portion of the molecule, can also be assessed computationally. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of electron delocalization through Natural Bond Orbital (NBO) analysis can quantify the degree of aromatic character.

Electronic Structure and Reactivity Profiling

The distribution of electrons within a molecule governs its reactivity. Computational chemistry provides powerful tools to profile the electronic structure and predict sites of electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the nitrogen atom would be expected to be a region of high negative potential, making it a primary site for reactions with electrophiles.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized orbitals. This analysis can reveal hyperconjugative interactions and charge transfer between different parts of the molecule, providing a deeper understanding of its stability and reactivity. researchgate.net

Advanced Applications of S 4 Methyl 1,2,3,4 Tetrahydroquinoline in Synthetic Organic Chemistry

Role as a Chiral Building Block in Complex Chemical Synthesis

In stereochemistry, a chiral auxiliary is a stereogenic unit that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org This strategy is crucial because most biological molecules exist as a single enantiomer, making enantiomerically pure synthesis a primary goal for pharmaceutical and natural product chemists. wikipedia.orgsigmaaldrich.com (S)-4-Methyl-1,2,3,4-tetrahydroquinoline can function as a chiral building block, where its pre-defined stereocenter at the C-4 position influences the formation of new stereocenters in subsequent reactions.

The direct asymmetric synthesis of 4-substituted tetrahydroquinolines is a recognized challenge in organic chemistry. rsc.org While methods exist for the asymmetric reduction of 2-substituted quinolines, the 4-substituted analogues have received less attention. rsc.org Therefore, using a pre-synthesized, enantiomerically pure building block like this compound provides a reliable pathway to chiral targets. Various catalytic strategies have been developed to produce chiral tetrahydroquinolines, underscoring the importance of accessing these structures in an enantiopure form.

Table 5.1. Selected Modern Catalytic Strategies for Chiral Tetrahydroquinoline Synthesis
Catalytic MethodCatalyst SystemKey TransformationReference
Asymmetric HydrogenationIridium / N-Me-ZhaoPhosDirect asymmetric hydrogenation of quinolines, with solvent-dependent control of enantioselectivity (R or S). acs.orgacs.org acs.orgacs.org
Transfer HydrogenationChiral BINOL Phosphoric AcidsOrganocatalyzed reduction of 4-substituted quinolines using Hantzsch esters. rsc.org rsc.org
Dehydrative Cyclization / Asymmetric ReductionChiral Phosphoric AcidCatalyzes both the initial cyclization of 2-aminochalcones and the subsequent asymmetric reduction. organic-chemistry.org organic-chemistry.org
Intramolecular Allylic AlkylationPalladium / Chiral Trost LigandAsymmetric intramolecular Friedel–Crafts type reaction of phenols to form C4-substituted tetrahydroisoquinolines (a related heterocycle). rsc.org rsc.org

Integration into Novel Molecular Architectures and Scaffolds

The 4-methyl-1,2,3,4-tetrahydroquinoline (B98487) core is not just a building block but also a scaffold that can be integrated into larger and more complex molecular architectures. researchgate.net Its structure allows for synthetic modifications at multiple positions, enabling the creation of novel frameworks with unique three-dimensional shapes.

One notable application is the construction of tetrahydroquinolines featuring a spirocyclic structure at the 4-position. doi.org A five-step synthetic sequence has been developed to achieve this, beginning with the construction of a benzocyclopentanone oxime followed by a reductive ring expansion using diisobutylaluminium hydride. doi.org This methodology facilitates the creation of a diverse range of tetrahydroquinolines that possess a four- to eight-membered spirocyclic ring, or even bulky systems like adamantane (B196018), at the C-4 position. doi.org Such modifications dramatically alter the molecule's spatial arrangement, providing access to previously unexplored chemical space.

Table 5.2. Synthesis of Spirocyclic Tetrahydroquinolines
Key Reaction StepsDescriptionResulting ArchitectureReference
Knoevenagel Condensation & Michael AdditionConstruction of a benzocyclopentanone intermediate from cyclic ketones and aryl Grignard reagents. doi.orgTetrahydroquinolines with a spiro-fused ring (4- to 8-membered) or adamantane structure at the C-4 position. doi.org doi.org
Intramolecular Friedel–Crafts AcylationFormation of the cyclic ketone core. doi.org
Condensation & Reductive Ring ExpansionConversion of the ketone to an oxime, followed by ring expansion with diisobutylaluminium hydride to form the final spiro-tetrahydroquinoline. doi.org

Precursors for the Synthesis of High-Value Fine Chemicals

The 1,2,3,4-tetrahydroquinoline (B108954) framework serves as a crucial intermediate in the chemical industry for the preparation of fine chemicals, pharmaceuticals, and agrochemicals. researchgate.netgfcollege.in The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. The versatility of the tetrahydroquinoline ring system, which allows for substitutions at various positions, makes it an ideal precursor for a wide array of high-value products. gfcollege.in Its role as an important precursor for more complex molecules with bio-utilities is well-established. researchgate.net

Synthetic Intermediates for Therapeutically Relevant Molecules (Focus on synthetic utility and structural motif, not biological effects)

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a multitude of synthetic pharmaceuticals. nih.govchemicalbook.com The synthetic utility of this compound lies in its function as a foundational motif that can be chemically elaborated to produce a variety of therapeutically relevant molecules. Its structure is an important pharmacophore, and chemists have developed numerous synthetic schemes to prepare derivatives with previously inaccessible substitution patterns. nih.govgfcollege.in

One specific application involves the synthesis of new 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines. researchgate.net These compounds are prepared via the acid-catalyzed cyclization of N-aryl-N-[1-(4-pyridyl)but-3-enyl]amines, which serve as the direct precursors. researchgate.net The synthesis allows for various substituents on the aniline-derived portion of the molecule, demonstrating the scaffold's tolerance for chemical modification. This synthetic route produces the target tetrahydroquinolines as a mixture of cis and trans diastereomers, showcasing the stereochemical aspects of the cyclization reaction. researchgate.net The focus of such research is often on the creation and structural characterization of these novel chemical entities, leveraging the 4-methyl-tetrahydroquinoline core as a starting point for molecular exploration. researchgate.net

Table 5.4. Examples of Synthetic Transformations Involving the 4-Methyl-1,2,3,4-tetrahydroquinoline Scaffold
Precursor StructureReaction TypeResulting Structural MotifReference
N-aryl-N-[1-(4-pyridyl)but-3-enyl]aminesAcid-catalyzed intramolecular cyclization2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines with various substituents (e.g., H, Me, OMe, Cl) on the benzo ring. researchgate.net researchgate.net
4-Methyl-1,2,3,4-tetrahydroquinolineN-AcylationN-Acyl derivatives, used to explore structure-activity relationships. researchgate.net researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-4-Methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is often synthesized via cyclization of substituted aniline derivatives. For example, epichlorohydrin reacts with diphenylamine to form intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergo intramolecular cyclization under heat . Reaction optimization (e.g., solvent choice, temperature) is critical: polar aprotic solvents like DMF improve cyclization efficiency, while lower temperatures (80–100°C) minimize side reactions like dehydrogenation . Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis, though yields may drop due to steric hindrance .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). NMR is particularly useful for confirming stereochemistry: the methyl group at C4 in the (S)-enantiomer causes distinct splitting patterns in 1H^1H-NMR (e.g., δ 1.2–1.5 ppm for the methyl protons) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity, use HPLC with a chiral column (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (ee) .

Q. What are the key challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Common issues include co-elution with byproducts (e.g., dehydrogenated quinoline derivatives) and low volatility complicating distillation. Column chromatography using silica gel and ethyl acetate/hexane (1:4) effectively separates the target compound. For enantiomeric separation, chiral stationary phases or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) are recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using organocatalysis or transition-metal catalysts?

  • Methodological Answer : Brønsted acid-catalyzed transfer hydrogenation (e.g., using chiral phosphoric acids) achieves high enantioselectivity (>90% ee) by protonating imine intermediates and directing hydride transfer . For transition-metal approaches, Ir or Rh complexes with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation of quinoline precursors. However, steric effects from the methyl group may reduce catalytic efficiency, requiring ligand tuning .

Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives in biological assays?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Validate results using:

  • Dose-response curves to confirm activity is concentration-dependent.
  • Enantiomer-specific assays to rule out contributions from the (R)-form.
  • Computational docking to correlate stereochemistry with binding affinity (e.g., in enzyme inhibition studies) .

Q. How can computational modeling predict the conformational stability of this compound in different environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s half-chair conformation, where the methyl group adopts an axial position to minimize steric strain . Solvent effects are incorporated via polarizable continuum models (PCM), revealing stabilization in nonpolar solvents (e.g., toluene) versus polar solvents like water.

Q. What advanced characterization techniques are used to study the compound’s solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms absolute configuration and intermolecular interactions (e.g., N–H···Cl hydrogen bonds in halogenated derivatives) . Differential scanning calorimetry (DSC) identifies polymorphic transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation studies.

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